molecular formula C23H20N2O4 B11009572 4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one

4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one

Cat. No.: B11009572
M. Wt: 388.4 g/mol
InChI Key: OAJIWAGBYFOLNI-UHFFFAOYSA-N
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Description

4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a pyridoindole moiety, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as 4-methylcoumarin, under acidic or basic conditions.

    Introduction of the Pyridoindole Moiety: The pyridoindole group can be introduced through a condensation reaction between an indole derivative and an appropriate aldehyde or ketone.

    Linking the Two Moieties: The final step involves the formation of an ether linkage between the chromen-2-one core and the pyridoindole moiety, typically using a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkage, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Research is ongoing to determine its efficacy and safety in various medical conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, This compound stands out due to its unique combination of a chromen-2-one core and a pyridoindole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

4-methyl-7-[2-oxo-2-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethoxy]chromen-2-one

InChI

InChI=1S/C23H20N2O4/c1-14-10-23(27)29-21-11-15(6-7-16(14)21)28-13-22(26)25-9-8-20-18(12-25)17-4-2-3-5-19(17)24-20/h2-7,10-11,24H,8-9,12-13H2,1H3

InChI Key

OAJIWAGBYFOLNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

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